Cas no 81872-10-8 (zofenopril)

zofenopril structure
zofenopril structure
Product Name:zofenopril
CAS-Nr.:81872-10-8
MF:C22H23NO4S2
MW:429.552323579788
CID:60378
PubChem ID:92400
Update Time:2025-06-09

zofenopril Chemische und physikalische Eigenschaften

Namen und Kennungen

    • zofenopril
    • (4s)-n-[3-(benzoylsulfanyl)-2(s)-methylpropionyl]-4-(phenylsulfanyl)-l-proline
    • (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • L-Proline, 1-[(2S)-3-(benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-,(4S)-
    • 1-NAPHTHALENEACETIC ACID
    • UNII-290ZY759PI
    • Zofenoprilum
    • Zoprace
    • Zofenil (TN)
    • (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methyl-propanoyl]-4-phenylsulfanyl-pyrrolidine-2-carboxylic acid
    • EN300-7481436
    • CHEMBL331378
    • CS-7911
    • Zofenoprilum [Latin]
    • zofenopril-calcium
    • 1-[3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline
    • Zofenopril (INN)
    • HY-108321
    • NCGC00167455-02
    • L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)-4-(phenylthio)-, (1(R*),2alpha,4alpha)-
    • AR-270/43507827
    • Tox21_112459
    • CHEBI:78539
    • (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid
    • ZOFENOPRIL [INN]
    • 81872-10-8
    • 1-(3-Benzoylsulfanyl-2-methyl-propionyl)-4-phenylsulfanyl-pyrrolidine-2-carboxylic acid(zofenopril)
    • CAS-81872-10-8
    • NCGC00167455-01
    • NS00068022
    • R-PROLINE, 1-(3-(BENZOYLTHIO)-2-METHYL-1-OXOPROPYL)-4-(PHENYLTHIO)-, (1(R*),2.ALPHA.,4.ALPHA.)-
    • SQ-26900
    • GTPL6462
    • A840209
    • Zofenopril [INN:BAN]
    • DB13166
    • (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • (4S)-N-((S)-3-MERCAPTO-2-METHYLPROPIONYL)-4-(PHENYLTHIO)-R-PROLINE BENZOATE (ESTER)
    • ZOFENOPRIL [MI]
    • (4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)-L-proline
    • Tox21_112459_1
    • BDBM50084629
    • ZOFENOPRIL [WHO-DD]
    • SCHEMBL37298
    • (2S,4S)-1-((S)-3-(Benzoylthio)-2-methylpropanoyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid
    • DTXSID0046640
    • Zofenil
    • Q218284
    • SO-26991
    • 290ZY759PI
    • DTXCID50153934
    • D08688
    • (4S)-1-[(2S)-3-(Benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline (ACI)
    • L-Proline, 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-, [1(R*),2α,4α]- (ZCI)
    • (2S,4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid
    • (2S,4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • C09AA15
    • BRD-K46654563-238-01-0
    • Zofenoprilum (Latin)
    • (4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-(phenylsulfanyl)-L-proline
    • DA-79129
    • R-PROLINE, 1-(3-(BENZOYLTHIO)-2-METHYL-1-OXOPROPYL)-4-(PHENYLTHIO)-, (1(R*),2ALPHA,4ALPHA)-
    • Zofil
    • Inchi: 1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1
    • InChI-Schlüssel: IAIDUHCBNLFXEF-MNEFBYGVSA-N
    • Lächelt: C(N1C[C@@H](SC2C=CC=CC=2)C[C@H]1C(=O)O)(=O)[C@H](C)CSC(C1C=CC=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 429.10700
  • Monoisotopenmasse: 429.10685
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 587
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 125
  • XLogP3: 4.4

Experimentelle Eigenschaften

  • Farbe/Form: Festes Pulver, Kraft
  • Dichte: 1.34
  • Schmelzpunkt: 129-131.5 °C(lit.)
  • Siedepunkt: 646.3 °C at 760 mmHg
  • Flammpunkt: 344.7 °C
  • Brechungsindex: 1.658
  • Löslichkeit: 生物体外In Vitro:DMSO溶解度5 mg/mL(11.64 mM;Need ultrasonic)
  • PSA: 125.28000
  • LogP: 3.98040
  • Spezifische Rotation: D25 -36.5° (c = 1 in methanol)
  • Dampfdruck: 0.0±2.0 mmHg at 25°C

zofenopril Sicherheitsinformationen

zofenopril Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-108321-5mg
Zofenopril
81872-10-8
5mg
¥1600 2025-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z912734-5mg
Zofenopril
81872-10-8 98%
5mg
¥2,597.00 2022-08-31
ChemScence
CS-7911-5mg
Zofenopril
81872-10-8 98.81%
5mg
$192.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce60186-5mg
Zofenopril
81872-10-8 98%
5mg
¥1438.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce60186-10mg
Zofenopril
81872-10-8 98%
10mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce60186-50mg
Zofenopril
81872-10-8 98%
50mg
¥0.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-220408-1mg
Zofenopril-d5,
81872-10-8
1mg
¥2632.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-220408A-10mg
Zofenopril-d5,
81872-10-8
10mg
¥21059.00 2023-09-05
Enamine
EN300-7481436-0.05g
81872-10-8 95%
0.05g
$1378.0 2024-05-23
SHENG KE LU SI SHENG WU JI SHU
sc-220408-1 mg
Zofenopril-d5,
81872-10-8
1mg
¥2,632.00 2023-07-10

zofenopril Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  1 h, rt; reflux → 70 °C; 5 h, 60 - 70 °C
2.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
2.3 Reagents: Ethyl acetate ;  4 h
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
2.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
2.3 Reagents: Ethyl acetate ;  4 h
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
2.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
3.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
3.3 Reagents: Ethyl acetate ;  4 h
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  30 min, 0 - 10 °C
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
2.2 overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
4.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
5.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
5.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
5.3 Reagents: Ethyl acetate ;  4 h
5.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Acetone ,  Water ;  pH 8 - 10, 15 - 20 °C; 20 °C → rt; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
An improved large scale procedure for the preparation of N-Cbz amino acids
Pehere, Ashok D.; et al, Tetrahedron Letters, 2011, 52(13), 1493-1494

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
1.3 Reagents: Ethyl acetate ;  4 h
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Toluene
2.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Acetone ,  Water ;  pH 8 - 10, 15 - 20 °C; 20 °C → rt; 3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
An improved large scale procedure for the preparation of N-Cbz amino acids
Pehere, Ashok D.; et al, Tetrahedron Letters, 2011, 52(13), 1493-1494

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
1.2 overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
3.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
4.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
4.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
4.3 Reagents: Ethyl acetate ;  4 h
4.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  45 min, rt; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
2.1 Solvents: Pyridine ;  30 min, 0 - 10 °C
3.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
3.2 overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
5.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
6.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
6.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
6.3 Reagents: Ethyl acetate ;  4 h
6.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

zofenopril Raw materials

zofenopril Preparation Products

Empfohlene Lieferanten
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.